

# "Allylamine, 1,1-dimethyl-" synthesis from dimethylamine and allyl chloride

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Compound of Interest

Compound Name: Allylamine, 1,1-dimethyl
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## Synthesis of 1,1-Dimethylallylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1-dimethylallylamine, also known as N,N-dimethylallylamine, from the reaction of dimethylamine and allyl chloride. This guide details the experimental protocol, quantitative data, reaction pathway, and safety considerations associated with this important chemical intermediate.

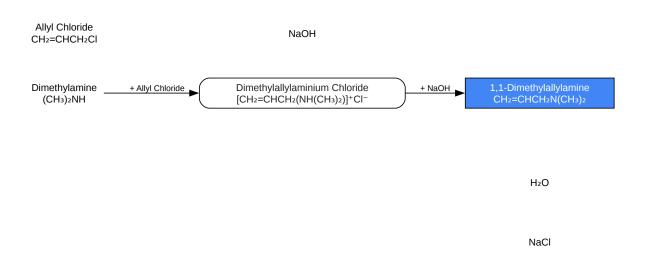
#### Introduction

1,1-Dimethylallylamine is a tertiary amine that serves as a valuable building block in organic synthesis. Its utility stems from the presence of both a nucleophilic dimethylamino group and a reactive allyl group, making it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and quaternary ammonium salts used as surfactants and disinfectants.[1] The synthesis of 1,1-dimethylallylamine is typically achieved through the nucleophilic substitution reaction between dimethylamine and allyl chloride.[1] This guide provides a detailed procedure for this synthesis, focusing on practical laboratory-scale preparation.

#### **Reaction Pathway and Mechanism**



The synthesis of 1,1-dimethylallylamine proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction mechanism. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a dimethylallylaminium chloride salt. In the presence of a base, such as sodium hydroxide, this salt is deprotonated to yield the free tertiary amine, 1,1-dimethylallylamine, and a salt byproduct (sodium chloride) and water.



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Caption: Reaction pathway for the synthesis of 1,1-dimethylallylamine.

#### **Experimental Protocol**

This section provides a detailed experimental procedure for the synthesis of 1,1-dimethylallylamine.

- 3.1. Materials and Reagents
- Dimethylamine (40% agueous solution)



- Allyl chloride (98%)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water
- 3.2. Equipment
- Three-necked round-bottom flask
- Dropping funnel
- Condenser
- Magnetic stirrer and stir bar
- Ice bath
- · Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (fractional distillation setup recommended)
- 3.3. Reaction Procedure
- Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser is set up in a fume hood.
- Charging Reactants: The flask is charged with a 40% aqueous solution of dimethylamine. The flask is then cooled in an ice bath to 0-5 °C with stirring.



- Addition of Allyl Chloride: Allyl chloride is added dropwise to the cooled dimethylamine solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.
- Addition of Base: After the complete addition of allyl chloride, a solution of sodium hydroxide
  in water is added slowly to the reaction mixture, again maintaining the temperature below 10
  °C. The amount of sodium hydroxide should be sufficient to neutralize the hydrochloric acid
  formed during the reaction. A slight molar excess of sodium hydroxide is recommended.
- Reaction: Once the addition of the base is complete, the ice bath is removed, and the
  reaction mixture is allowed to warm to room temperature. The mixture is then heated to a
  gentle reflux (around 45 °C) and maintained at this temperature for approximately 6-8 hours
  with vigorous stirring.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The
  organic layer is separated from the aqueous layer using a separatory funnel.
- Extraction: The aqueous layer is extracted three times with dichloromethane to recover any dissolved product.
- Drying: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.
- Purification: The crude product is purified by fractional distillation at atmospheric pressure.
   The fraction boiling at approximately 62-64 °C is collected as pure 1,1-dimethylallylamine.

#### **Quantitative Data**

The following table summarizes the key quantitative data associated with the synthesis of 1,1-dimethylallylamine.

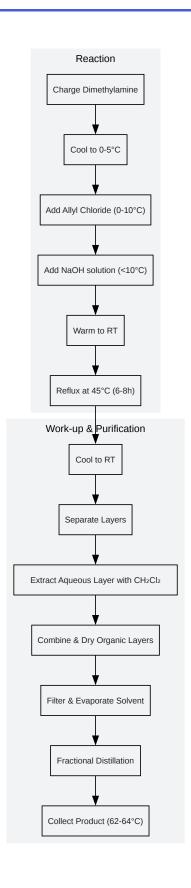


Parameter	Value
Reactants	
Dimethylamine (40% aq.)	1.2 - 1.5 molar equivalents
Allyl Chloride	1.0 molar equivalent
Sodium Hydroxide	1.1 - 1.2 molar equivalents
Reaction Conditions	
Initial Temperature	0 - 10 °C
Reaction Temperature	45 °C (reflux)
Reaction Time	6 - 8 hours
Product Information	
Molecular Formula	C5H11N
Molecular Weight	85.15 g/mol
Boiling Point	62 - 64 °C at 760 mmHg[2]
Density	0.719 g/mL at 20 °C[3]
Typical Yield	60 - 75%

## **Experimental Workflow**

The following diagram illustrates the logical flow of the experimental procedure.





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Caption: Experimental workflow for the synthesis of 1,1-dimethylallylamine.



#### **Safety Precautions**

It is imperative to handle all chemicals and perform the experiment with strict adherence to safety protocols.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
- Fume Hood: This experiment must be conducted in a well-ventilated fume hood due to the volatile and potentially harmful nature of the reactants and product.[4]
- Dimethylamine: Is a flammable and corrosive gas, typically handled as an aqueous solution. It can cause severe skin burns and eye damage.
- Allyl Chloride: Is a highly flammable, toxic, and carcinogenic liquid. It should be handled with extreme care, avoiding inhalation and skin contact.
- Sodium Hydroxide: Is a corrosive solid and its solutions can cause severe burns.
- 1,1-Dimethylallylamine: Is a flammable liquid and can cause skin and eye irritation.[4]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment. [4] An emergency eyewash and safety shower should be readily accessible.

#### Conclusion

The synthesis of 1,1-dimethylallylamine from dimethylamine and allyl chloride is a well-established and efficient method for producing this versatile chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this compound for various applications in drug development and chemical research. Careful control of reaction conditions, particularly temperature, and a thorough purification process are key to obtaining a high yield of pure product.

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